(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone
Description
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-2-28-16-6-4-3-5-15(16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFVPTTYONEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Coupling of Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halide.
Attachment of the Phenyl Group: The phenyl group with an ethylthio substituent is attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 380.4 g/mol. Its structure features a triazole and pyrimidine moiety, which are known for their biological activity.
Anticancer Activity
Research indicates that compounds containing the triazole and pyrimidine structures have significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their ability to inhibit tyrosine kinases, which are crucial in cancer progression. These studies suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The presence of the triazole ring is associated with antifungal activity. Compounds similar to the one have shown efficacy against various fungal strains by inhibiting ergosterol synthesis, which is vital for fungal cell membrane integrity. This aspect highlights its potential use in treating fungal infections .
Study on Anticancer Efficacy
In a study published in ACS Publications, researchers synthesized a series of compounds based on the pyrido[2,3-d]pyrimidine scaffold and tested their inhibitory effects on various cancer cell lines. The findings indicated that modifications at the piperazine ring significantly enhanced anticancer activity compared to unmodified versions .
Antifungal Activity Assessment
Another study focused on evaluating the antifungal properties of triazole derivatives against Candida species. The results demonstrated that certain structural modifications led to increased potency against resistant strains, suggesting a promising avenue for developing new antifungal therapies .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Triazole Moieties
Several compounds share the piperazine-triazole-pyrimidine framework but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Bioactivity Trends : Chlorine and trifluoromethyl groups (e.g., in and ) correlate with increased potency due to electronegativity and steric effects. The target compound’s ethylthio group may offer a balance between metabolic stability and target engagement.
Comparison with Sulfur-Containing Analogues
Sulfur atoms in thioethers or sulfonyl groups are critical for binding to cysteine-rich targets (e.g., kinases):
- 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x): These analogues exhibit antiproliferative activity (IC₅₀ = 0.5–5 µM) in breast cancer cell lines, attributed to sulfonyl-piperazine interactions with tubulin .
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Replacing pyrimidine with thiophene reduces kinase selectivity but enhances antimicrobial activity (MIC = 4 µg/mL against S. aureus) .
Key Distinctions :
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a multi-functional structure that includes:
- Triazole moiety
- Pyrimidine ring
- Piperazine linkage
- Ethylthio phenyl group
This unique combination allows the compound to interact with various biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to:
- Induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibit cell proliferation by downregulating oncogenes .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| SW480 (Colon) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Caspase pathway activation |
2. Antiviral Activity
The compound has demonstrated antiviral properties by:
- Inhibiting viral replication via targeting viral enzymes.
- Disrupting viral RNA synthesis .
3. Neuroprotective Effects
Neuroprotective effects have been observed, attributed to:
The biological activity of the compound can be attributed to several mechanisms:
Anticancer Mechanisms:
- Caspase Activation: Triggers apoptotic pathways leading to cell death.
- Oncogene Downregulation: Reduces the expression of genes that promote tumor growth.
Antiviral Mechanisms:
- Enzyme Inhibition: Blocks key enzymes necessary for viral replication.
Neuroprotective Mechanisms:
- Oxidative Stress Reduction: Scavenges free radicals, minimizing cellular damage.
- Inflammation Modulation: Alters inflammatory responses that contribute to neurodegeneration.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various biological contexts:
- In Vitro Studies:
- Mechanistic Insights:
- Comparative Analysis:
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., triazole protons at δ 8.5–9.0 ppm and ethylthio group at δ 1.2–1.4 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 452.18) .
- X-ray crystallography : Resolves 3D conformation, particularly piperazine-pyrimidine torsion angles .
How can contradictions in reported biological activity data be resolved?
Advanced
Contradictions may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. Strategies include:
- Orthogonal assays : Validate target inhibition using both enzymatic (e.g., kinase activity) and cellular (e.g., proliferation) assays .
- Structural analogs testing : Compare activity of derivatives to identify critical pharmacophores (e.g., ethylthio vs. methylthio groups) .
- Computational docking : Predict binding modes to explain discrepancies (e.g., steric clashes in certain conformers) .
What computational methods are recommended for predicting target interactions?
Q. Advanced
- Molecular docking (AutoDock Vina) : Screens potential targets (e.g., kinases, GPCRs) by simulating ligand-receptor binding .
- Molecular dynamics (MD) simulations : Assess stability of predicted complexes over 100-ns trajectories .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .
How can solubility and stability be optimized for in vitro assays?
Q. Basic
- Solubility : Use DMSO stock solutions (<10 mM) with sonication. Co-solvents like PEG-400 improve aqueous solubility .
- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). Lyophilization enhances shelf life .
What strategies improve pharmacokinetic properties in analog design?
Q. Advanced
- Bioisosteric replacement : Substitute ethylthio with sulfoxide/sulfone groups to enhance metabolic stability .
- LogP optimization : Introduce polar groups (e.g., -OH) on the phenyl ring to reduce hydrophobicity (target LogP <3) .
- Pro-drug approaches : Mask the triazole moiety with ester linkages for improved bioavailability .
Which pharmacological targets are most plausible based on structural analogs?
Q. Basic
- Kinases : Structural similarity to triazolo-pyrimidine inhibitors suggests ATP-binding site targeting (e.g., EGFR, CDK2) .
- GPCRs : Piperazine derivatives often modulate serotonin/dopamine receptors .
- Microbial enzymes : Triazole moieties may inhibit fungal CYP51 .
How is target engagement validated in cellular models?
Q. Advanced
- Western blotting : Measure downstream phosphorylation (e.g., ERK for kinase targets) .
- CRISPR knockout : Confirm activity loss in target-deficient cell lines .
- Thermal shift assays : Detect protein-ligand binding via melting temperature shifts .
What purification techniques are optimal post-synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
